molecular formula C10H10O3 B1678270 4-Acetylphenyl acetate CAS No. 13031-43-1

4-Acetylphenyl acetate

Cat. No.: B1678270
CAS No.: 13031-43-1
M. Wt: 178.18 g/mol
InChI Key: SMIOEQSLJNNKQF-UHFFFAOYSA-N
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Description

4-Acetylphenyl acetate is an organic compound with the molecular formula C10H10O3. It is also known by its IUPAC name, 1-(4-acetoxyphenyl)ethanone. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further esterified with an acetate group. It is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

4-Acetylphenyl acetate is a unique chemical compound with the molecular formula C10H10O3 . It’s important to note that the compound’s targets can vary depending on the context of its use, such as the type of organism, the cell type, and the physiological or pathological state of the cell.

Biochemical Pathways

For instance, acetyl CoA, a central molecule in many biochemical pathways, is involved in the citric acid cycle and fatty acid metabolism

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could affect its absorption and distribution in the body. The compound’s LogP value is 1.29 , suggesting it has moderate lipophilicity, which could influence its ability to cross biological membranes

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s solubility could be affected by the pH and ionic strength of its environment Additionally, factors such as temperature and the presence of other chemicals could influence the compound’s stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylphenyl acetate can be synthesized through the acetylation of 4-hydroxyacetophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and yield. The product is then isolated through distillation or crystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-Acetylbenzoic acid or 4-hydroxyacetophenone.

    Reduction: 4-Acetylphenyl alcohol or ethylbenzene.

    Substitution: 4-Acetylphenylamine or 4-acetylphenylthiol.

Scientific Research Applications

4-Acetylphenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of fragrances, flavorings, and as a chemical intermediate in the manufacture of polymers and resins.

Comparison with Similar Compounds

    4-Hydroxyacetophenone: Similar structure but lacks the acetate group.

    4-Acetylbenzoic acid: Contains a carboxylic acid group instead of an acetate group.

    4-Acetylphenylamine: Contains an amine group instead of an acetate group.

Uniqueness: 4-Acetylphenyl acetate is unique due to its dual functional groups (acetyl and acetate), which confer distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

(4-acetylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)9-3-5-10(6-4-9)13-8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIOEQSLJNNKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044534
Record name 4-Acetylphenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanone, 1-[4-(acetyloxy)phenyl]-
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CAS No.

13031-43-1
Record name 1-[4-(Acetyloxy)phenyl]ethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=13031-43-1
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Record name p-Acetylphenyl acetate
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Record name 13031-43-1
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Record name Ethanone, 1-[4-(acetyloxy)phenyl]-
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Record name 4-Acetylphenyl acetate
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Record name p-acetylphenyl acetate
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Record name P-ACETYLPHENYL ACETATE
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Synthesis routes and methods I

Procedure details

acylating the 4-hydroxyacetophenone with acetic anhydride to form 4-acetoxyacetophenone; and
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Synthesis routes and methods II

Procedure details

12 kg of 4-acetoxyacetophenone and 450 g of Pd/C catalyst (5% Pd on carbon) are charged in a 5-gal stirred reactor. The 4-acetoxyacetophenone is melted before charging in the reactor. After pressure testing with nitrogen, the reactor is charged with hydrogen at 100 psig and the reactor contents are heated to 60° C. After 8 hours, the heat is turned off to stop the reaction. The product analysis by gas chromatography gives 92.3% 4-acetoxyphenyl methylcarbinol, 1.8% 4-ethylphenyl acetate, 0.3% 4-acetoxyacetophenone, 1.6% ethylbenzene and the balance is due to other components.
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Yield
1.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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